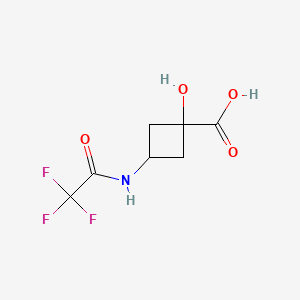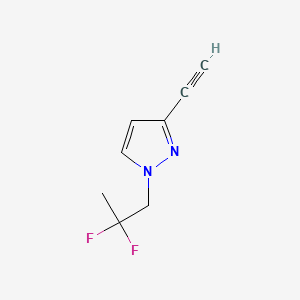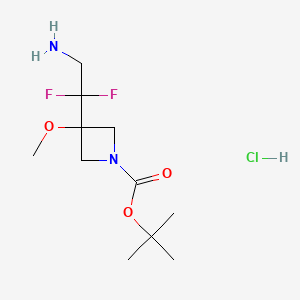
Tert-butyl 3-(2-amino-1,1-difluoroethyl)-3-methoxyazetidine-1-carboxylate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 3-(2-amino-1,1-difluoroethyl)-3-methoxyazetidine-1-carboxylate hydrochloride is a synthetic organic compound It is characterized by the presence of a tert-butyl group, an azetidine ring, and a difluoroethylamine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(2-amino-1,1-difluoroethyl)-3-methoxyazetidine-1-carboxylate hydrochloride typically involves multiple steps. One common approach includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Difluoroethylamine Moiety:
Addition of the Tert-butyl Group: The tert-butyl group is introduced via alkylation reactions.
Methoxylation: The methoxy group is added through methylation reactions.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Tert-butyl 3-(2-amino-1,1-difluoroethyl)-3-methoxyazetidine-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
科学的研究の応用
Tert-butyl 3-(2-amino-1,1-difluoroethyl)-3-methoxyazetidine-1-carboxylate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the development of new materials and as an intermediate in chemical manufacturing processes.
作用機序
The mechanism of action of tert-butyl 3-(2-amino-1,1-difluoroethyl)-3-methoxyazetidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, and other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity and subsequent biological responses.
類似化合物との比較
Similar Compounds
- Tert-butyl 3-(2-amino-1,1-difluoroethyl)-3-hydroxyazetidine-1-carboxylate hydrochloride
- Tert-butyl 4-(2-amino-1,1-difluoroethyl)piperidine-1-carboxylate
Uniqueness
Tert-butyl 3-(2-amino-1,1-difluoroethyl)-3-methoxyazetidine-1-carboxylate hydrochloride is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This distinguishes it from similar compounds that may lack this functional group or have different substituents.
特性
分子式 |
C11H21ClF2N2O3 |
|---|---|
分子量 |
302.74 g/mol |
IUPAC名 |
tert-butyl 3-(2-amino-1,1-difluoroethyl)-3-methoxyazetidine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C11H20F2N2O3.ClH/c1-9(2,3)18-8(16)15-6-10(7-15,17-4)11(12,13)5-14;/h5-7,14H2,1-4H3;1H |
InChIキー |
APJGZGKCRQCHPG-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CC(C1)(C(CN)(F)F)OC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(6-Hydroxy-3-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidine-2,6-dione](/img/structure/B15303081.png)
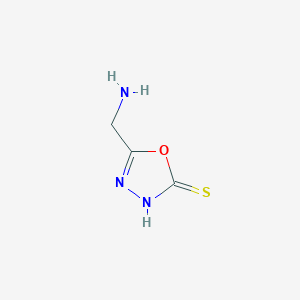
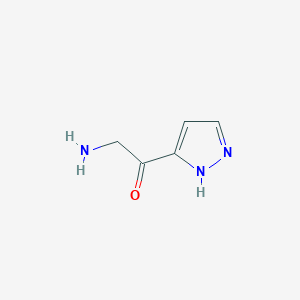
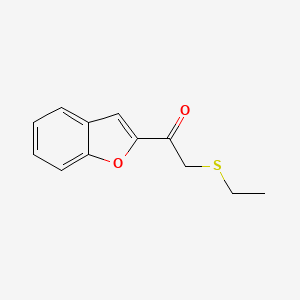

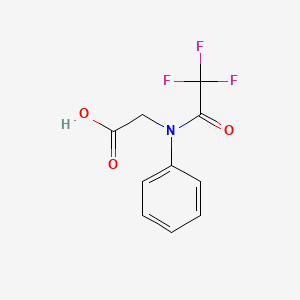
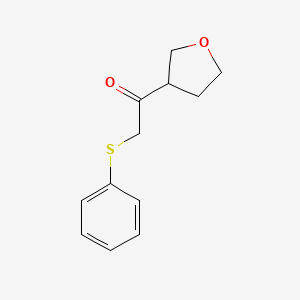
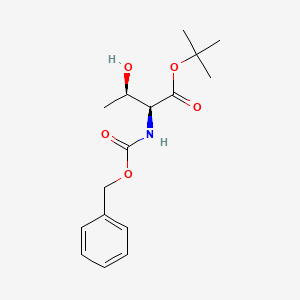
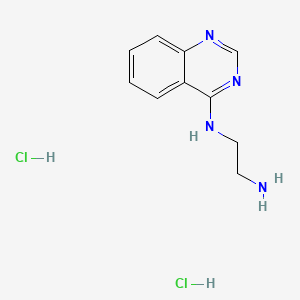
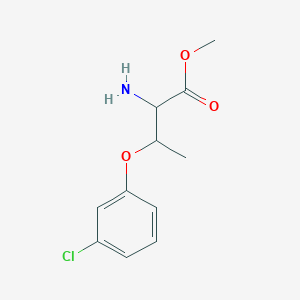
![tert-butyl N-{1-[4-(fluorosulfonyl)phenyl]ethyl}carbamate](/img/structure/B15303149.png)
